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Compound of Interest

Compound Name: 2-Methoxy-4-nitrobenzaldehyde

Cat. No.: B151014 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methoxy-4-nitrobenzaldehyde (C₈H₇NO₄, Molecular Weight: 181.15 g/mol ).[1] Due to the

limited availability of published experimental spectra, this document focuses on predicted data

derived from established spectroscopic principles and data from analogous compounds. It also

includes detailed, generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics of 2-Methoxy-4-
nitrobenzaldehyde. These predictions are based on the analysis of its functional groups

(aldehyde, methoxy, nitro, and substituted benzene ring) and comparison with spectroscopic

data of similar molecules.

Table 1: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment of Vibration

~3100-3000 Medium Aromatic C-H Stretch

~2950-2850 Medium-Weak Aliphatic C-H Stretch (O-CH₃)

~2850 & ~2750 Weak
Aldehyde C-H Stretch (Fermi

doublet)

~1700-1680 Strong
Carbonyl (C=O) Stretch of

Aldehyde

~1600-1585 Medium-Strong Aromatic C=C Stretch

~1530-1500 Strong Asymmetric NO₂ Stretch

~1475 Medium Aromatic C=C Stretch

~1350-1330 Strong Symmetric NO₂ Stretch

~1270-1200 Strong Aryl-O Stretch (Asymmetric)

~1020 Medium Aryl-O Stretch (Symmetric)

Characteristic IR absorption frequencies are derived from standard correlation tables and

analysis of aromatic aldehydes and nitro compounds.[2][3]

Table 2: Predicted ¹H Nuclear Magnetic Resonance
(NMR) Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm) Multiplicity Assignment

~10.4 Singlet (s) Aldehyde proton (-CHO)

~8.2 Doublet (d) Aromatic proton (H-5)

~7.9 Doublet of doublets (dd) Aromatic proton (H-6)

~7.8 Singlet (or narrow d) Aromatic proton (H-3)

~4.0 Singlet (s) Methoxy protons (-OCH₃)
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Predicted chemical shifts and multiplicities are based on established values for aromatic

aldehydes.[3] The aldehyde proton typically appears as a singlet in the 9-10 ppm region.

Protons on the aromatic ring are influenced by the electron-withdrawing effects of the nitro and

aldehyde groups and the electron-donating effect of the methoxy group.[4][5]

Table 3: Predicted ¹³C Nuclear Magnetic Resonance
(NMR) Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm) Assignment

~190-195 Aldehyde Carbonyl (C=O)

~165 Aromatic Carbon (C-2, attached to -OCH₃)

~150 Aromatic Carbon (C-4, attached to -NO₂)

~135 Aromatic Carbon (C-1, attached to -CHO)

~130 Aromatic Carbon (C-6)

~118 Aromatic Carbon (C-5)

~110 Aromatic Carbon (C-3)

~56 Methoxy Carbon (-OCH₃)

The chemical shifts for ¹³C NMR are predicted based on typical values for substituted

benzaldehydes. The carbonyl carbon of an aldehyde is characteristically found between 190-

200 ppm, while aromatic carbons range from 125-150 ppm, with their exact shifts influenced by

the attached substituents.[3][6]

Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
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m/z Ratio Ion Notes

181 [M]⁺
Molecular ion peak. The exact

mass is 181.0375 Da.[7]

180 [M-H]⁺
Loss of the aldehydic

hydrogen atom.

166 [M-CH₃]⁺
Loss of a methyl radical from

the methoxy group.[8]

152 [M-CHO]⁺
Loss of the formyl radical (-

CHO).

151 [M-NO]⁺ Loss of nitric oxide.

135 [M-NO₂]⁺ Loss of the nitro group.

122 [M-CHO-NO]⁺ Subsequent fragmentation.

77 [C₆H₅]⁺
Phenyl cation, though less

likely due to substitution.

Fragmentation patterns for aromatic aldehydes typically involve the loss of hydrogen (M-1) and

the formyl group (M-29).[9] For this molecule, fragmentation involving the methoxy and nitro

groups is also expected.[8] Predicted collision cross-section data for various adducts under

different ionization conditions are also available.[10]

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic

compound such as 2-Methoxy-4-nitrobenzaldehyde.

Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the thin solid film method, suitable for non-volatile solid samples.[11]

Sample Preparation:

Place approximately 10-20 mg of 2-Methoxy-4-nitrobenzaldehyde into a small vial.
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Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely

dissolve the solid.

Using a pipette, apply one or two drops of the resulting solution to the surface of a clean,

dry salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the

solid compound on the plate.

Data Acquisition:

Ensure the FTIR spectrometer sample chamber is empty and clean.

Acquire a background spectrum to account for atmospheric CO₂ and water vapor.

Place the salt plate with the sample film into the spectrometer's sample holder.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio over a range of 4000-400 cm⁻¹.[12]

Process the resulting spectrum by performing a background subtraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation:

Accurately weigh 5-10 mg of 2-Methoxy-4-nitrobenzaldehyde for ¹H NMR (or 20-50 mg

for ¹³C NMR) and place it in a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃)

containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Cap the NMR tube and gently agitate it until the sample is fully dissolved.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.
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Tune and shim the spectrometer to optimize the magnetic field homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. Key

parameters include a spectral width of ~15 ppm, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds.

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify

the spectrum to singlets for each unique carbon. A wider spectral width (~250 ppm) is

required, and a larger number of scans will be necessary to achieve an adequate signal-

to-noise ratio due to the low natural abundance of ¹³C.

Process the data by applying Fourier transformation, phase correction, and baseline

correction. Calibrate the chemical shift axis by setting the TMS peak to 0 ppm.[13]

Mass Spectrometry (MS)
This protocol outlines a general procedure using an Electron Ionization (EI) source coupled

with a mass analyzer.[14]

Sample Introduction:

Introduce a small amount of the solid sample into the instrument, typically via a direct

insertion probe.

Gently heat the probe to volatilize the sample into the ion source.

Ionization and Analysis:

In the ion source, the gaseous sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.[15]

The resulting positively charged ions (the molecular ion and various fragment ions) are

accelerated into the mass analyzer.

The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their

mass-to-charge (m/z) ratio.[16]

Detection and Data Interpretation:
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The separated ions are detected, and their abundance is recorded.

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z ratio.

Identify the molecular ion peak (M⁺) to confirm the molecular weight and analyze the

fragmentation pattern to gain structural information.[17]

Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a synthesized organic compound like 2-Methoxy-4-nitrobenzaldehyde.

Synthesized Solid Compound
(e.g., 2-Methoxy-4-nitrobenzaldehyde)

Prepare Thin Film
on Salt Plate

Dissolve in
Deuterated Solvent

Introduce via
Direct Insertion Probe

FTIR Spectroscopy

Identify Functional Groups
(C=O, NO₂, C-O)

NMR Spectroscopy

Determine C-H Framework
(Chemical Shifts, Connectivity)

Mass Spectrometry

Confirm Molecular Weight
& Fragmentation Pattern

Structure Elucidation
& Purity Assessment

Final Technical Report

Click to download full resolution via product page
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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxy-4-
nitrobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151014#spectroscopic-data-for-2-methoxy-4-
nitrobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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